Dimethyl 2,3-dicyano-2-(2-oxocyclohexyl)succinate
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Overview
Description
Dimethyl 2,3-dicyano-2-(2-oxocyclohexyl)succinate is an organic compound characterized by its unique structure, which includes a cyclohexanone ring and two cyano groups attached to a succinate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 2,3-dicyano-2-(2-oxocyclohexyl)succinate typically involves the reaction of dimethyl 2,3-dicyanofumarate with cyclohexanone. The reaction is catalyzed by hydrochloric acid and proceeds under reflux conditions. The process can be optimized by using ultrasound irradiation or a pressure reactor to reduce reaction time, although these methods may affect the yield .
Reaction Scheme:
Starting Materials: Dimethyl 2,3-dicyanofumarate and cyclohexanone.
Catalyst: Concentrated hydrochloric acid.
Conditions: Reflux for 4-5 hours.
Yield: 68-76%.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems can also enhance the efficiency and reproducibility of the process.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2,3-dicyano-2-(2-oxocyclohexyl)succinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the cyano groups to amines.
Substitution: The cyano groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted succinates depending on the nucleophile used.
Scientific Research Applications
Dimethyl 2,3-dicyano-2-(2-oxocyclohexyl)succinate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Materials Science: Potential precursor for the development of novel polymers and materials with unique properties.
Pharmaceuticals: Investigated for its potential use in drug development, particularly in the synthesis of compounds with biological activity.
Catalysis: Acts as a ligand in the formation of metal complexes used in catalytic reactions.
Mechanism of Action
The mechanism by which dimethyl 2,3-dicyano-2-(2-oxocyclohexyl)succinate exerts its effects depends on the specific application. In organic synthesis, its reactivity is primarily due to the electron-withdrawing nature of the cyano groups, which activate the molecule towards nucleophilic attack. In biological systems, the compound’s activity may involve interactions with specific enzymes or receptors, although detailed studies are required to elucidate these pathways.
Comparison with Similar Compounds
Dimethyl 2,3-dicyano-2-(2-oxocyclohexyl)succinate can be compared with other dicyano-substituted compounds, such as:
Dimethyl 2,3-dicyanofumarate: Similar structure but lacks the cyclohexanone ring.
Dimethyl 2,3-dicyano-2-(3-oxobutyl)succinate: Contains a different ketone group.
Dimethyl 2,3-dicyano-2-(2-oxopropyl)succinate: Another variant with a different ketone substitution.
Uniqueness:
- The presence of the cyclohexanone ring in this compound imparts unique steric and electronic properties, making it distinct from other similar compounds.
Properties
Molecular Formula |
C14H16N2O5 |
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Molecular Weight |
292.29 g/mol |
IUPAC Name |
dimethyl 2,3-dicyano-2-(2-oxocyclohexyl)butanedioate |
InChI |
InChI=1S/C14H16N2O5/c1-20-12(18)10(7-15)14(8-16,13(19)21-2)9-5-3-4-6-11(9)17/h9-10H,3-6H2,1-2H3 |
InChI Key |
LAFDIWSPDLEKEU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(C#N)C(C#N)(C1CCCCC1=O)C(=O)OC |
Origin of Product |
United States |
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